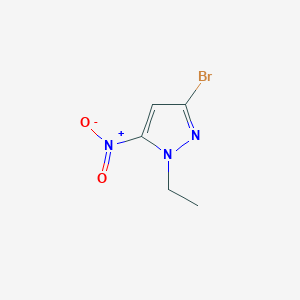![molecular formula C11H9Cl4F3N2O B11710453 N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide](/img/structure/B11710453.png)
N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide is a synthetic organic compound with the molecular formula C11H9Cl4F3N2O. It is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties. This compound is often used in research and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide typically involves the reaction of 2-chloro-5-trifluoromethylaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Applications De Recherche Scientifique
N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl)-benzamide: Similar structure but with a benzamide group instead of an acetamide group.
2-F-N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)acetamide: Similar structure with a fluorine atom substitution.
Uniqueness
N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. Its reactivity and stability make it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H9Cl4F3N2O |
|---|---|
Poids moléculaire |
384.0 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]acetamide |
InChI |
InChI=1S/C11H9Cl4F3N2O/c1-5(21)19-9(10(13,14)15)20-8-4-6(11(16,17)18)2-3-7(8)12/h2-4,9,20H,1H3,(H,19,21) |
Clé InChI |
CNYNKHLPLRDOFL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



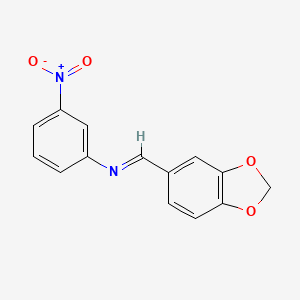
![Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11710384.png)
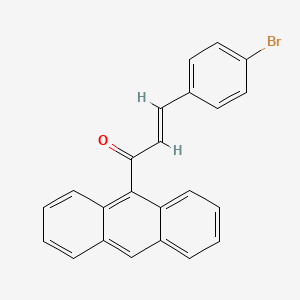
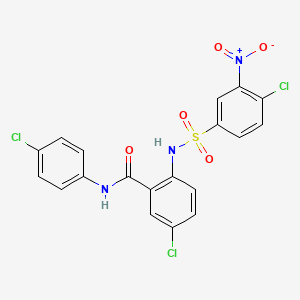
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-fluoroaniline](/img/structure/B11710406.png)
![3-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-ol](/img/structure/B11710407.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B11710411.png)
![N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide](/img/structure/B11710423.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11710428.png)
![(5Z)-3-{[(3,4-dimethylphenyl)amino]methyl}-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11710431.png)
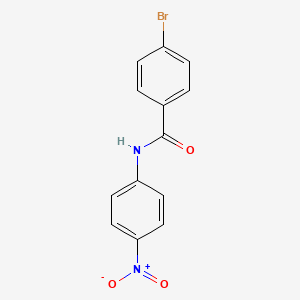
![8'-Methoxy-1,1,3-trimethyl-6'-nitro-1,3-dihydrospiro[benzo[e]indole-2,2'-chromene]](/img/structure/B11710450.png)
